(6-Cyano-5-methylpyridin-3-yl)boronic acid
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Overview
Description
(6-Cyano-5-methylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H7BN2O2. This compound is characterized by the presence of a cyano group at the 6-position, a methyl group at the 5-position, and a boronic acid group at the 3-position of a pyridine ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyano-5-methylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 6-cyano-5-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6-Cyano-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming a carbon-nitrogen or carbon-oxygen bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Common Reagents and Conditions
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide, tetrahydrofuran, ethanol.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Chan-Lam Coupling: Formation of aryl amines or aryl ethers.
Oxidation: Formation of boronic esters or anhydrides.
Scientific Research Applications
(6-Cyano-5-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in the design of boron-based pharmaceuticals, including protease inhibitors and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-Cyano-5-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The cyano and methyl groups on the pyridine ring can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- (6-Cyano-5-methylpyridin-2-yl)boronic acid
- (6-Cyano-4-methylpyridin-3-yl)boronic acid
- (5-Cyano-6-methylpyridin-3-yl)boronic acid
Uniqueness
(6-Cyano-5-methylpyridin-3-yl)boronic acid is unique due to the specific positioning of the cyano and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and binding properties. This compound’s distinct structure allows for selective interactions in various chemical and biological contexts, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
(6-cyano-5-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c1-5-2-6(8(11)12)4-10-7(5)3-9/h2,4,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMAHEXPRPFGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C#N)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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